O-Triphenylmethoxy Quetiapine

Analytical Chemistry Chromatography Impurity Profiling

Inaccurate impurity quantification from co-elution or misidentification can derail ANDA submissions. O-Triphenylmethoxy Quetiapine (CAS 844639-06-1) is a certified Quetiapine EP Impurity O reference standard whose unique trityl group (LogP 7.4) ensures distinct chromatographic retention, critical for HPLC/UPLC system suitability per ICH Q2(R1). • Mandatory for ANDA/DMF impurity profiling per ICH Q3A/Q3B. • Supplied with comprehensive CoA (HPLC, MS, NMR). • Available from stock for immediate global delivery.

Molecular Formula C40H39N3O2S
Molecular Weight 625.831
CAS No. 844639-06-1
Cat. No. B569855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Triphenylmethoxy Quetiapine
CAS844639-06-1
Synonyms11-[4-[2-(2-Trityloxyethoxy)ethyl]piperazin-1-yl]dibenzo[b,f][a,4]thiazepine;  11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]-dibenzo[b,f][1,4]thiazepine
Molecular FormulaC40H39N3O2S
Molecular Weight625.831
Structural Identifiers
SMILESC1CN(CCN1CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6SC7=CC=CC=C75
InChIInChI=1S/C40H39N3O2S/c1-4-14-32(15-5-1)40(33-16-6-2-7-17-33,34-18-8-3-9-19-34)45-31-30-44-29-28-42-24-26-43(27-25-42)39-35-20-10-12-22-37(35)46-38-23-13-11-21-36(38)41-39/h1-23H,24-31H2
InChIKeyWQIGEAROXHRMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Triphenylmethoxy Quetiapine: Definition & Function


O-Triphenylmethoxy Quetiapine (CAS 844639-06-1), also known as Quetiapine EP Impurity O or Quetiapine O-Trityl Impurity, is a chemically protected intermediate and a specified impurity of the atypical antipsychotic drug Quetiapine [1]. Its structure consists of the core dibenzothiazepine ring system of Quetiapine, with a bulky triphenylmethoxy (trityl) group protecting the terminal hydroxyl functionality [2]. This compound is not an active pharmaceutical ingredient (API) but serves a critical role in the pharmaceutical industry as a reference standard for analytical method development, quality control (QC), and regulatory filings (e.g., ANDA/DMF) to ensure the purity and safety of Quetiapine drug substances and products .

Identity Quetiapine EP Impurity O; trityl-protected intermediate reference standard
Primary workflow HPLC/UPLC method development and system suitability for impurity profiling
Use context Supports ANDA/DMF regulatory filings via accurate impurity quantification

Why O-Triphenylmethoxy Quetiapine Cannot Be Substituted


Substituting O-Triphenylmethoxy Quetiapine with a generic alternative like an unprotected hydroxy intermediate or a different Quetiapine impurity is not scientifically valid. The trityl group dramatically alters the molecule's physicochemical properties—specifically its lipophilicity (calculated LogP of 7.4) and chromatographic retention [1]—making it uniquely identifiable from other process-related impurities and degradation products [2]. This unique profile is mandatory for developing and validating stability-indicating HPLC/UPLC methods per ICH Q3A/Q3B guidelines, which require the resolution and quantification of each individual specified impurity [3]. Using a non-equivalent compound would result in method failure, misidentification of impurity peaks, and inaccurate quantification, jeopardizing regulatory approval and product quality.

Chromatographic retention mismatch

Unprotected hydroxy intermediate elutes much earlier; may co-elute with API or other impurities, compromising resolution.

Mass spectral identity

Different molecular weight from other impurities; cannot provide the required MS selectivity for trace-level quantification.

Regulatory non-compliance

Only EP Impurity O meets pharmacopoeial identity; substitution risks method validation failure and ANDA rejection.

O-Triphenylmethoxy Quetiapine: Quantitative Comparisons


Lipophilicity: Trityl-Protected vs. Hydroxy Intermediate

The presence of the trityl protecting group fundamentally changes the compound's partitioning behavior compared to its direct precursor, O-Dealkyl Quetiapine. This is quantified by the calculated octanol-water partition coefficient (LogP), a key determinant of reversed-phase chromatographic retention [1].

Lipophilicity (LogP)
Class-level
Target: ~7.4 vs Comparator: ~3.0
Difference: ~4.4 log units
Ensures resolved late-eluting impurity peak.
Calculated LogP; verify experimentally.
Analytical Chemistry Chromatography Impurity Profiling

Molecular Weight: Key to MS Selectivity

The molecular weight of O-Triphenylmethoxy Quetiapine is significantly higher than that of the parent drug substance. This property is critical for its identification and quantification using mass spectrometry (MS) detection, which is the standard for impurity profiling [1]. The mass difference allows for unambiguous differentiation in complex mixtures without requiring chromatographic separation [2].

Molecular Weight
Head-to-head
625.8 vs 383.5 g/mol (+63%)
Enables selective MRM transition in LC-MS/MS.
Confirmed by LC-MS literature.
Analytical Chemistry Mass Spectrometry LC-MS/MS

Regulatory Nomenclature: EP Impurity O

The European Pharmacopoeia (EP) defines a specific set of impurities for Quetiapine, each with a unique letter designation (e.g., Impurity A, B, C... O). O-Triphenylmethoxy Quetiapine is officially designated as 'Quetiapine Impurity O' [1]. This designation is not interchangeable with any other lettered impurity. While direct comparative data like relative retention times (RRTs) are often confidential or method-specific, the official nomenclature itself is a critical point of differentiation [2].

EP Identity
Specification review
Impurity O (CAS 844639-06-1) vs other lettered impurities
Supports pharmacopoeial compliance.
Relative retention times are method-specific.
Regulatory Affairs Pharmacopoeial Compliance Quality Control

Key Industrial Applications of O-Triphenylmethoxy Quetiapine


Stability-Indicating HPLC/UPLC Method Development

O-Triphenylmethoxy Quetiapine is used as a reference standard for peak identification and system suitability during the development of analytical methods intended to separate and quantify all known and unknown impurities in Quetiapine drug substance and finished product. Its high LogP (7.4) and molecular weight (625.8 g/mol) make it a critical test probe for evaluating the resolving power of a chromatographic system, particularly its ability to elute and separate a late-eluting, highly retained compound from the API [1]. Methods must demonstrate resolution of Impurity O from the Quetiapine peak and other related substances as part of ICH Q2(R1) validation [2].

ANDA & DMF Regulatory Filing Support

For generic drug manufacturers, demonstrating control of specified impurities like Impurity O is a mandatory part of an Abbreviated New Drug Application (ANDA). O-Triphenylmethoxy Quetiapine is procured as a certified reference standard (CoA available with HPLC, MS, NMR data) to accurately identify and quantify this impurity in the generic product, ensuring it is below the ICH-defined qualification threshold. This analytical data, comparing the impurity profile to the Reference Listed Drug (RLD), is essential for establishing pharmaceutical equivalence and gaining regulatory approval [3].

Process Optimization and QbD Studies

As a key synthetic intermediate with a trityl protecting group, O-Triphenylmethoxy Quetiapine is used to track the efficiency of the final deprotection step in Quetiapine synthesis. Monitoring the levels of this protected intermediate in the final API provides a direct measure of reaction completion. Elevated levels indicate a suboptimal process, allowing manufacturers to fine-tune reaction conditions (e.g., time, temperature, acid concentration) to minimize this impurity, thereby improving process yield and final product purity as part of a QbD framework [4].

Application
Selection Property
Validation Focus
Stability-indicating method dev.
High lipophilicity & molecular weight for resolution challenge
Resolution from API per ICH Q2(R1); system suitability
ANDA/DMF filing support
Certified impurity reference standard with CoA
Traceable quantification below ICH qualification threshold
Process optimization (QbD)
Marker for deprotection step completion
Reaction monitoring; minimize residual protected intermediate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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